N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring
Properties
Molecular Formula |
C16H23FN2O |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)18-15(20)13-7-8-19(11-13)10-12-5-4-6-14(17)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CZUJPWDMDQCNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzyl halide and the pyrrolidine ring.
Addition of the tert-Butyl Group: The tert-butyl group is added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide
- N-tert-butyl-1-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxamide
- N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide
Uniqueness
N-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
